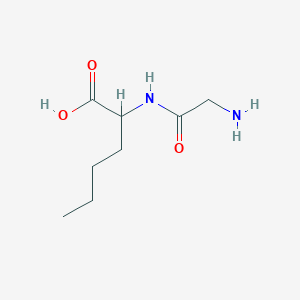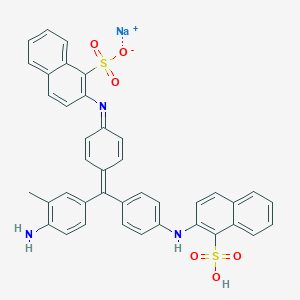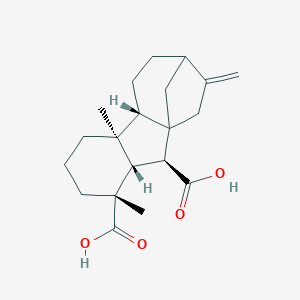
2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one
Descripción general
Descripción
“2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one”, also known as “1,2,3,4,4a,9a-Hexahydro-9H-fluoren-9-one”, is a chemical compound with the molecular formula C13H14O . It is used for industrial and scientific research purposes .
Synthesis Analysis
The synthesis of “2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one” involves a reaction with sodium acetate and palladium in methanol and water . The mixture is hydrogenated at normal pressure and room temperature with palladium-on-charcoal catalyst . After the calculated amount of hydrogen is taken up, the catalyst is filtered off and the filtrate is evaporated .Molecular Structure Analysis
The molecular structure of “2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one” consists of 13 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The molecular weight is 186.25 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one” include a molecular weight of 186.25 and a boiling point that is not specified . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación
Chiral Separation : The compound has been used in the study of chiral separation of certain derivatives, particularly in the context of solvation by 2-propanol in different chiral stationary phases. This is crucial for understanding the separation and analysis of enantiomers in pharmaceutical and chemical research (Roussel et al., 1998).
Structure-Substituent Effect in Chiral Separation : Another study explored the structure and substituent effect on the chiral separation of 4a-methyl-2,3,4,4a-tetrahydro-1H-fluorene derivatives, focusing on their behavior on different cellulose ester chiral stationary phases. This helps in understanding how structural changes in molecules affect their chiral separation (Roussel et al., 1998).
Liquid Crystal Research : The compound has been used in synthesizing new liquid crystals. Its introduction into typical liquid crystal structures can affect the melting and clearing point values, which is valuable for the development of new materials in displays and optical devices (Geivandov et al., 2011).
Metal-Ion Sensing : It is also utilized in creating probes for metal-ion sensing, particularly for zinc ions. This application is significant in environmental monitoring and biological studies (Belfield et al., 2010).
Organic Synthesis : There's research on multicomponent domino carbocyclization providing a strategy to synthesize highly substituted fluoren-9-one derivatives. This method is useful for creating complex organic molecules efficiently (Li et al., 2013).
Palladium-Catalyzed Synthesis : Studies also include the synthesis of fluoren-9-ones via palladium-catalyzed cyclocarbonylation, expanding the methodologies for creating fluoren-9-one derivatives, which have applications in pharmaceuticals and materials science (Campo & Larock, 2002).
Safety and Hazards
In terms of safety and hazards, if inhaled, it is recommended to move the victim into fresh air and give oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the area should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water and do not induce vomiting . Always seek medical attention in these situations .
Propiedades
IUPAC Name |
1,2,3,4,4a,9a-hexahydrofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1,3,5,7,10,12H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLIPKPQUNOLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid](/img/structure/B73451.png)







![2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid](/img/structure/B73464.png)

